N-(2-methoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
This compound belongs to the furochromenone acetamide family, characterized by a fused furo[3,2-g]chromen-7-one core substituted with methyl groups at positions 3, 5, and 7. The acetamide side chain is functionalized with a 2-methoxybenzyl group, which introduces unique electronic and steric properties. The methoxy group on the benzyl moiety enhances solubility and may influence binding interactions in biological systems.
Properties
Molecular Formula |
C24H23NO5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C24H23NO5/c1-13-12-29-22-15(3)23-18(9-17(13)22)14(2)19(24(27)30-23)10-21(26)25-11-16-7-5-6-8-20(16)28-4/h5-9,12H,10-11H2,1-4H3,(H,25,26) |
InChI Key |
RLRLBUPLHKTDCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC=CC=C4OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furochromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring system.
Introduction of the methoxybenzyl group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the furochromen intermediate.
Acetamide formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-methoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide exhibits significant anticancer properties. Studies have shown its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver Cancer) | 12.5 | Induces apoptosis via mitochondrial pathways |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest at S-phase |
| Huh-7 (Hepatoma) | 10.0 | Inhibition of proliferation |
The mechanism of action primarily involves the induction of apoptosis and cell cycle arrest, which are critical in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial and antifungal activities:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings highlight its potential as a therapeutic agent against infections caused by resistant strains of bacteria and fungi.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on HepG2 cells. The results demonstrated that treatment with the compound led to a significant increase in apoptotic cells compared to untreated controls. The study also reported alterations in the expression of pro-apoptotic and anti-apoptotic proteins, confirming its role in inducing apoptosis.
Case Study 2: Antimicrobial Properties
A separate investigation focused on the antimicrobial activity of this compound against various pathogens. The study utilized disk diffusion methods to assess effectiveness against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited promising inhibitory effects on both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Altering gene expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related derivatives:
Key Structural and Functional Differences:
Substituent Effects on Bioactivity: Methoxy vs. Halogen Groups: The 2-methoxybenzyl group in the target compound may enhance membrane permeability compared to halogenated analogs like II-13 (3-fluorophenyl), which exhibit strong fungicidal activity due to electronegative substituents . Sulfonohydrazide vs. Acetamide: Sulfonohydrazide derivatives (e.g., I-12) show higher antifungal potency than simple acetamides, likely due to enhanced hydrogen-bonding interactions with target enzymes .
Biological Performance :
- Antiproliferative analogs like 3e demonstrate that methoxy groups at positions 4 and 9 significantly enhance cytotoxicity, suggesting that the target compound’s 2-methoxybenzyl group could be optimized for similar applications .
Biological Activity
N-(2-methoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H23NO5 |
| Molecular Weight | 405.44 g/mol |
| CAS Number | 853900-53-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may act on enzymes and receptors involved in critical biochemical pathways. Its unique structure allows it to fit into specific binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Anticancer Activity
Recent studies have indicated that derivatives of furochromene compounds exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro assays have shown that certain derivatives can reduce cell viability significantly, with IC50 values in the low micromolar range .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic processes .
Case Studies and Research Findings
- Anticancer Study : A study explored the effects of various furochromene derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro .
- Antimicrobial Evaluation : In a comparative study of several furochromene derivatives, this compound demonstrated significant antibacterial activity against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for preparing N-(2-methoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide?
- Methodological Answer : The synthesis typically involves two key steps: (1) construction of the furochromen core and (2) introduction of the N-(2-methoxybenzyl)acetamide moiety. For the acetamide group, a reflux reaction in ethanol between 2-methoxybenzylamine and acetic acid (molar ratio 1:1) for 6 hours is effective, yielding the intermediate N-(2-methoxybenzyl)acetamide . Subsequent coupling with the furochromen derivative can be achieved via Williamson ether synthesis or acylation reactions under reflux with catalysts like K₂CO₃ in acetonitrile, as demonstrated in analogous psoralen derivatives .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H/13C NMR : Key peaks include aromatic protons (δ 6.2–8.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide carbonyl signals (δ ~168–170 ppm) .
- FTIR : Stretching vibrations for C=O (furochromen: ~1700 cm⁻¹; acetamide: ~1650 cm⁻¹) and N–H (amide: ~3300 cm⁻¹) confirm functional groups .
- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) for monitoring reaction progress .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in the compound’s furochromen core?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is critical. Key parameters:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply full-matrix least-squares methods to resolve methyl group orientations and confirm the lactone ring geometry .
- Validation : Check CIF files with PLATON to detect twinning or disorder .
Q. What experimental strategies address discrepancies in pharmacological data (e.g., conflicting receptor binding affinities)?
- Methodological Answer :
- Dose-Response Studies : Test multiple concentrations (e.g., 1 nM–100 µM) in receptor assays (EP4, COX-2) to identify non-linear effects .
- Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and in vivo models (e.g., adjuvant-induced arthritis in rats) to validate target engagement .
- Control Experiments : Use selective inhibitors (e.g., EP4 antagonist MF498) to rule off-target effects .
Q. How can computational methods optimize reaction pathways for synthesizing derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemistry : Employ density functional theory (DFT) to model transition states and predict regioselectivity in furochromen functionalization .
- Molecular Docking : Screen derivatives against target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina to prioritize synthesis .
- Machine Learning : Train models on reaction databases (e.g., PubChem) to predict optimal solvents/catalysts for yield improvement .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Testing : Conduct phase-solubility studies in DMSO, ethanol, and chloroform at 25°C and 37°C.
- Hansen Parameters : Calculate solubility parameters (δD, δP, δH) to correlate with solvent polarity. For example, the methoxy group increases solubility in ethanol (δP = 8.8) but reduces it in hexane .
- Crystallography : Compare crystal packing (e.g., π-π stacking in furochromen) to explain solvent-dependent polymorphism .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Intermediate N-(2-methoxybenzyl)acetamide
| Parameter | Value/Condition | Reference |
|---|---|---|
| Reagents | 2-Methoxybenzylamine, acetic acid | |
| Solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 6 hours | |
| Yield | 85–90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
